molecular formula C8H10BrN3O B13318784 (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide

(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide

Cat. No.: B13318784
M. Wt: 244.09 g/mol
InChI Key: QXQCHWXJBXWEQG-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(5-bromopyridin-2-yl)propanamide is a brominated pyridine derivative with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . The compound features:

  • A chiral (3S)-configured amino group at the β-position of the propanamide backbone, which may influence stereoselective biological interactions.
  • A primary amide group, enabling hydrogen bonding.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanamide

InChI

InChI=1S/C8H10BrN3O/c9-5-1-2-7(12-4-5)6(10)3-8(11)13/h1-2,4,6H,3,10H2,(H2,11,13)/t6-/m0/s1

InChI Key

QXQCHWXJBXWEQG-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide typically involves the bromination of a pyridine derivative followed by amide formation. One common method includes:

    Bromination: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Amide Formation: The brominated pyridine is then reacted with (3S)-3-aminopropanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared propanamide or pyridine motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
(3S)-3-Amino-3-(5-bromopyridin-2-yl)propanamide C₈H₁₀BrN₃O 244.09 Bromopyridinyl, chiral amino group, amide
Propanamide C₃H₇NO 88.11 Simple aliphatic amide
2-Methylpropanamide C₄H₉NO 102.12 Methyl branch at α-position
3-Isopropylpiperidine C₈H₁₇N 127.23 Cyclic amine, isopropyl substituent (non-amide)

Physicochemical Properties

  • Solubility : The target compound’s bromopyridinyl group and aromaticity likely reduce water solubility compared to simpler propanamides (e.g., Propanamide, highly soluble due to small size and polar amide) .
  • Chirality: The (3S) configuration distinguishes it from non-chiral analogs, which may affect metabolic stability or receptor binding .

Pharmacological Potential

While direct studies on the target compound are scarce, bromopyridine derivatives are frequently investigated as:

  • Kinase Inhibitors : Bromine’s electron-withdrawing effects can enhance binding to ATP pockets .
  • Antimicrobial Agents : Aromatic and halogenated motifs are associated with disrupted microbial membrane integrity .

Comparative Activity

  • vs. Propanamide : The target compound’s bromopyridinyl group likely confers higher bioactivity but lower metabolic stability due to increased molecular complexity .
  • vs. 2-Methylpropanamide : The chiral center and bromine substitution may enhance target specificity but reduce synthetic accessibility .

Biological Activity

(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an amino group and a brominated pyridine moiety, which suggests possible interactions with various biological targets, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide is C₈H₈BrN₃O, with a molecular weight of approximately 244.09 g/mol. The compound's structure can be represented as follows:

Structural Formula NH2CH CH2Br C O NHC5H4N\text{Structural Formula }\quad \text{NH}_2-\text{CH CH}_2\text{Br }-\text{C O NH}-\text{C}_5\text{H}_4\text{N}

The biological activity of (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have indicated that it may act as a kinase inhibitor , affecting pathways involved in cell proliferation and survival. The presence of the bromine atom enhances its reactivity, potentially increasing its affinity for target proteins.

1. Anticancer Activity

Research has demonstrated that (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide exhibits anticancer properties. It has been shown to inhibit the activity of key enzymes involved in cancer cell survival, such as caspase-3. In a study involving docking simulations, it was found that the compound binds effectively to the active site of caspase-3, suggesting its potential as an anti-apoptotic agent in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant antifungal and antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

  • Caspase Inhibition : A study assessed the binding affinity of (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide to caspase-3 using computational docking methods. The results showed a root mean square deviation (RMSD) of less than 2 Å, indicating a stable interaction with the target enzyme .
  • In Vivo Studies : In vivo experiments demonstrated that treatment with (3S)-3-amino-3-(5-bromopyridin-2-YL)propanamide led to a significant reduction in apoptosis markers in liver tissues compared to control groups, highlighting its therapeutic potential in conditions characterized by excessive apoptosis, such as neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamideAnticancer, AntimicrobialCaspase inhibition, Enzyme modulation
(3S)-3-Amino-3-(5-chloropyridin-2-YL)propanamideAnticancerSimilar kinase inhibition
(3S)-3-Amino-3-(5-fluoropyridin-2-YL)propanamideAntimicrobialPotentially lower lipophilicity affecting absorption

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